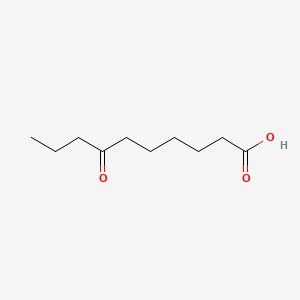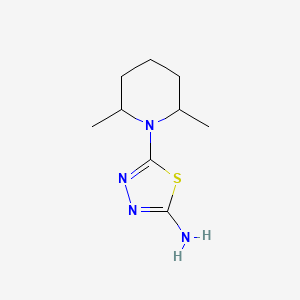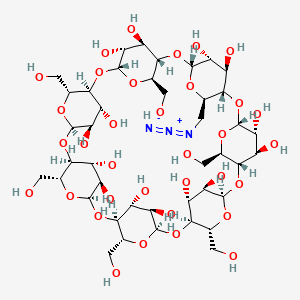
7-Oxodecanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 7-Oxodecanoic acid is C10H18O3 . The InChI representation isInChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13) . The Canonical SMILES representation is CCCC(=O)CCCCCC(=O)O . Physical And Chemical Properties Analysis
The molecular weight of 7-Oxodecanoic acid is 186.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 186.125594432 g/mol . It has a topological polar surface area of 54.4 Ų and a heavy atom count of 13 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Analogues : 7-Oxodecanoic acid and its analogues have been synthesized for use in studying natural inhibitors of histone deacetylase (HDAC), which play a crucial role in gene expression and cancer research (Rodriquez et al., 2006).
- Crystal Structure Analysis : The crystal structure of DL-2-methyl-7-oxododecanoic acid, a related compound, has been determined, providing insights into molecular configurations that could influence reactivity and interaction with other molecules (O'Connell, 1968).
Environmental and Health Applications
- Degradation of Pollutants : Studies have focused on the degradation of pollutants like Acid Orange 7 in aqueous solutions, where 7-Oxodecanoic acid derivatives might play a role in the degradation pathways (Hammami et al., 2008).
- Dermal Exposure Monitoring : The compound has been used in monitoring dermal exposure to resin acids like 7-oxodehydroabietic acid during wood pellet production, indicating its utility in occupational health and safety studies (Axelsson et al., 2011).
Biochemical Research
- Component of Apicidins : 7-Oxodecanoic acid is a component of apicidins, a family of cyclic tetrapeptides that inhibit histone deacetylase, a target in cancer therapy research (Linares et al., 2006).
- Oxidation and Reduction Studies : Its derivatives have been synthesized and studied for their reactivity, such as in the reduction of carboxylic acids to aldehydes, which is important in chemical synthesis and pharmaceutical research (Fujisawa & Sato, 2003).
Orientations Futures
While specific future directions for 7-Oxodecanoic acid are not mentioned in the search results, there are ongoing research efforts in the field of nutritional metabolomics, which includes the study of medium-chain fatty acids like 7-Oxodecanoic acid . These efforts aim to understand the complex relationships between dietary exposures and chronic diseases with altered metabolic phenotypes .
Propriétés
IUPAC Name |
7-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWIUYOZBLWKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956801 | |
| Record name | 7-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxodecanoic acid | |
CAS RN |
35383-65-4 | |
| Record name | 7-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035383654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)




![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)
![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)

![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)